1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.: 1245822-67-6
VCID: VC6950819
InChI: InChI=1S/C9H11F3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h4H2,1-3H3
SMILES: CCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.195

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

CAS No.: 1245822-67-6

Cat. No.: VC6950819

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.195

* For research use only. Not for human or veterinary use.

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone - 1245822-67-6

Specification

CAS No. 1245822-67-6
Molecular Formula C9H11F3N2O
Molecular Weight 220.195
IUPAC Name 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C9H11F3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h4H2,1-3H3
Standard InChI Key BOYGYIATQWDUMX-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3), at the 3- and 5-positions with methyl groups (CH3-\text{CH}_3), and at the 4-position with a trifluoroacetyl group (COCF3-\text{COCF}_3) . The trifluoroacetyl moiety introduces significant electronegativity and metabolic stability, a hallmark of fluorinated compounds in medicinal chemistry.

The IUPAC name, 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone, systematically describes this arrangement. The canonical SMILES string CCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C encodes this structure, while the InChIKey BOYGYIATQWDUMX-UHFFFAOYSA-N provides a unique identifier for database retrieval .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1245822-67-6
Molecular FormulaC9H11F3N2O\text{C}_9\text{H}_{11}\text{F}_3\text{N}_2\text{O}
Molecular Weight220.19 g/mol
SMILESCCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C
InChIKeyBOYGYIATQWDUMX-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or β-keto esters.

  • Functionalization: Introduction of substituents via alkylation or acylation.

For example, ethyl 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS 1249133-77-4) is prepared by brominating a preformed pyrazole followed by esterification . Applying similar logic, the trifluoroacetyl group in this compound could be introduced via Friedel-Crafts acylation using trifluoroacetic anhydride, though this hypothesis requires experimental validation .

Optimization Challenges

The electron-withdrawing trifluoroacetyl group may deactivate the pyrazole ring, necessitating harsh reaction conditions or catalysts. Ethanol pretreatment in rats enhances the metabolism of related trifluoro compounds, suggesting that solvent choice in synthesis could influence yield .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the trifluoroacetyl group, which is prone to hydrolysis under basic conditions, forming trifluoroacetic acid. This reactivity parallels 2,2,2-trifluoroethanol (TFE), which metabolizes to toxic trifluoroacetaldehyde (TFAld) in vivo .

Solubility and Partitioning

Predicted LogP values (using software like ACD/Labs) suggest moderate lipophilicity due to the trifluoromethyl group, enhancing membrane permeability. Aqueous solubility is likely low, necessitating organic solvents (e.g., DMSO) for biological assays .

Applications and Biological Relevance

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